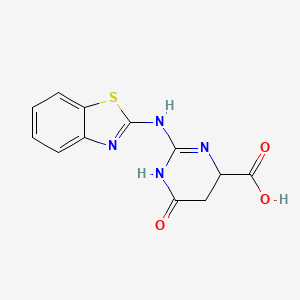

2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Description

This compound is a heterocyclic derivative combining a benzothiazole moiety with a tetrahydropyrimidine scaffold. The benzothiazole group is known for its bioactivity in antimicrobial and anticancer contexts, while the tetrahydropyrimidine core is structurally analogous to natural osmolytes like ectoine, which play roles in stress protection .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c17-9-5-7(10(18)19)13-11(15-9)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,18,19)(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOLAYQEJVJZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(NC1=O)NC2=NC3=CC=CC=C3S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a dihydropyrimidine derivative under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts such as HCl or H2O2 in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as microwave irradiation or one-pot multicomponent reactions . These methods not only increase the yield but also reduce the reaction time and energy consumption, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like samarium triflate.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Comparison with Ectoine

Ectoine ((4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) shares the tetrahydropyrimidine-carboxylic acid backbone with the target compound but lacks the benzothiazole amino group. Ectoine is a microbial stress protectant and osmolyte, with proven anti-inflammatory and skin-protective applications .

Comparison with Thieno[2,3-d]pyrimidine Derivatives

The thienopyrimidine derivative synthesized in replaces the benzothiazole group with a sulfur-containing thiophene ring. However, the target compound’s benzothiazole group may offer superior π-π stacking interactions with DNA or enzyme active sites, a hypothesis supported by studies on benzothiazole-containing antitumor agents .

Comparison with Bipyrimidine Carboxylic Acid (CAS 1439896-56-6)

This discontinued compound features a bipyrimidine core linked to a carboxylic acid group . While structurally distinct from the target compound, its discontinuation suggests challenges in synthesis or bioactivity optimization. The target compound’s benzothiazole substituent may improve binding affinity compared to the bipyrimidine system, which lacks heteroaromatic diversity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step reactions, often starting with condensation of heterocyclic precursors. For example:

- Step 1: React a benzothiazole-2-amine derivative with a tetrahydropyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure.

- Step 2: Introduce carboxylic acid functionality via hydrolysis or oxidation, depending on the substituents .

Optimization strategies:

- Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) significantly impact yield .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, Benzothiazole-2-amine | DMF | 90 | 60–75 |

| 2 | H₂O₂, HCl | EtOH | 70 | 70–85 |

Q. Which analytical techniques reliably confirm the structure and purity of this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): Prioritize ¹H and ¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₂H₁₀N₄O₃S: theoretical 307.05) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .

Q. Table 2: Key Spectral Markers

| Technique | Key Peaks/Features | Evidence |

|---|---|---|

| ¹H NMR | δ 2.5–3.0 (methylene protons), δ 10.5 (NH) | |

| IR | 1650–1750 cm⁻¹ (C=O stretch) | |

| HPLC Retention | 8.2 min (gradient: 0.1% TFA in H₂O/MeCN) |

Advanced Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardize assays: Use in vitro models (e.g., enzyme inhibition or cell viability assays) with positive controls (e.g., doxorubicin for cytotoxicity) .

- Validate purity: Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF < 500 ppm) .

- Structure-Activity Relationship (SAR): Compare activity of derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) .

Q. Table 3: Example Biological Activity Data

| Assay Type | IC₅₀ (µM) | Reference Compound | Evidence |

|---|---|---|---|

| COX-2 Inhibition | 12.5 | Celecoxib (5 µM) | |

| Antimicrobial | 25% inhibition at 50 µg/mL | Ciprofloxacin |

Q. What strategies resolve co-eluting epimers or impurities during chromatographic analysis?

Answer: Co-elution issues, as noted for thiazolo-pyrimidine derivatives , can be addressed by:

- Adjusting mobile phase: Use ion-pair reagents (e.g., 0.1% formic acid) or gradient elution (5–95% MeCN in 20 min) .

- Chiral columns: Employ amylose- or cellulose-based columns for enantiomeric separation .

- LC-MS/MS: Confirm impurities via fragmentation patterns (e.g., m/z 248 → 180 for a common by-product) .

Q. How can synthetic by-products be minimized during preparation?

Answer: By-product formation (e.g., dimerization or oxidation products) is mitigated by:

- Controlled stoichiometry: Use a 1:1.2 molar ratio of benzothiazole-2-amine to pyrimidine precursor .

- Inert atmosphere: Conduct reactions under nitrogen to prevent oxidation of thiol groups .

- Purification: Employ silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC .

Q. Table 4: Common By-Products and Mitigation

| By-Product | Source | Mitigation Strategy |

|---|---|---|

| Dimerized thiazole | Excess amine reagent | Reduce reaction time |

| Oxidized carboxylic acid | Air exposure | Use nitrogen atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.